molecular formula C14H18O4 B583416 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester CAS No. 125305-20-6

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester

Cat. No.: B583416
CAS No.: 125305-20-6
M. Wt: 250.294
InChI Key: GVCRFPHVGIWUIR-UHFFFAOYSA-N
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Description

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester (CAS: 60444-78-2) is a benzoic acid derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc) group and an ethyl ester moiety. The Boc group is a widely used protecting group in organic synthesis, offering stability under basic and nucleophilic conditions while being selectively removable under acidic conditions . The ethyl ester enhances solubility in organic solvents and modulates reactivity for applications in bioconjugation and pharmaceutical synthesis. This compound is utilized in biochemical research, particularly for modifying peptides, proteins, and other biomolecules due to its compatibility with solid-phase synthesis and controlled release mechanisms .

Properties

IUPAC Name

ethyl 2-(2,2-dimethylpropanoyloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-5-17-12(15)10-8-6-7-9-11(10)18-13(16)14(2,3)4/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCRFPHVGIWUIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747240
Record name Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125305-20-6
Record name Ethyl 2-[(2,2-dimethylpropanoyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 2-Hydroxybenzoic Acid

The carboxylic acid group of 2-hydroxybenzoic acid is first converted to an ethyl ester via acid-catalyzed Fischer esterification or coupling reagents. In a representative procedure, 2-hydroxybenzoic acid (1.0 equiv) reacts with ethanol (5.0 equiv) in the presence of concentrated sulfuric acid (0.1 equiv) under reflux for 6–12 hours. Alternatively, (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY) (1.0 equiv) enables racemization-free esterification at room temperature within 15 minutes, achieving yields >90%.

Boc Protection of the Phenolic Hydroxyl Group

The hydroxyl group of ethyl 2-hydroxybenzoate is protected using di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) (0.1 equiv) and N,N-diisopropylethylamine (DIPEA) (1.5 equiv) as catalysts. The reaction proceeds at 20–25°C for 4–6 hours, yielding the Boc-protected product after aqueous workup and chromatography.

Protection of 2-Hydroxybenzoic Acid

Direct Boc protection of 2-hydroxybenzoic acid is achieved using Boc₂O (1.5 equiv) in THF with sodium carbonate (2.0 equiv) as a base. The reaction mixture is stirred at 50–60°C for 8 hours, forming 2-O-Boc-benzoic acid.

Esterification of the Carboxylic Acid

The Boc-protected acid undergoes esterification with ethanol (3.0 equiv) using TCBOXY (1.0 equiv) and DMAP (0.2 equiv) in dichloromethane (DCM) at room temperature. This method avoids racemization and achieves >85% yield within 30 minutes.

One-Pot Protection-Esterification

A tandem approach combines Boc protection and esterification in a single reaction vessel. Di-tert-butyl dicarbonate (1.2 equiv), ethanol (4.0 equiv), and TCBOXY (1.0 equiv) are added to 2-hydroxybenzoic acid in THF, with DIPEA (2.0 equiv) facilitating both steps. This method reduces purification steps and improves overall yield (78–82%).

Enzymatic Esterification

Lipase-catalyzed esterification under mild conditions (pH 7.0, 30°C) offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) converts 2-O-Boc-benzoic acid to its ethyl ester with 70% conversion in 24 hours, though scalability remains a challenge.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Sequential Esterification-ProtectionH₂SO₄, reflux; Boc₂O, DMAP, THF80–85%High purity, scalableMultiple steps, acidic conditions
Protection-EsterificationBoc₂O, Na₂CO₃; TCBOXY, DIPEA75–80%Mild conditions, minimal racemizationCostly reagents
One-Pot TandemBoc₂O, TCBOXY, DIPEA, THF78–82%Reduced steps, efficientOptimization required
EnzymaticCAL-B, pH 7.0, 30°C65–70%Eco-friendly, no solventsLow yield, slow kinetics

Experimental Optimization

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances Boc protection rates due to better solubility of Boc₂O, while DCM improves esterification efficiency by stabilizing reactive intermediates.

  • Temperature : Elevated temperatures (50–60°C) accelerate Boc protection but risk decarboxylation, necessitating precise control.

Reagent Stoichiometry

  • Excess Boc₂O (1.5 equiv) ensures complete hydroxyl protection but complicates purification. Stoichiometric TCBOXY (1.0 equiv) minimizes side products in esterification .

Chemical Reactions Analysis

Types of Reactions

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-[(2,2-dimethylpropanoyl)oxy]benzoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and catalysts.

Major Products Formed

    Hydrolysis: 2-[(2,2-dimethylpropanoyl)oxy]benzoic acid and ethanol.

    Reduction: Corresponding alcohol.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzoic Acid and Fatty Acid Ethyl Esters

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Applications Stability/Solubility Notes
This compound 60444-78-2 C₁₄H₁₈O₅ 266.29 g/mol Boc-protected hydroxyl, ethyl ester Bioconjugation, protecting group chemistry Stable in organic solvents; Boc group hydrolyzes under acidic conditions
Benzoic Acid Ethyl Ester 93-89-0 C₉H₁₀O₂ 150.17 g/mol Ethyl ester Flavoring agent, fragrance Hydrolyzes in alkaline conditions
Mandelic Acid Ethyl Ester Not provided C₁₀H₁₂O₃ 180.20 g/mol Chiral α-hydroxy, ethyl ester Chiral chromatography, enantiomer resolution Temperature-dependent enantioselectivity
Caffeic Acid Ethyl Ester Not provided C₁₁H₁₂O₄ 208.21 g/mol Phenolic hydroxyl, ethyl ester Antioxidant, natural product isolation Sensitive to oxidation
Arachic Acid Ethyl Ester (AAEE) 3862-29-1 C₂₂H₄₄O₂ 340.58 g/mol Long-chain fatty acid ethyl ester Anti-inflammatory, analgesic Lipophilic, stable in neutral conditions
Dodecanoic Acid Ethyl Ester 106-33-2 C₁₄H₂₈O₂ 228.37 g/mol Saturated fatty acid ethyl ester Biodiesel production Hydrolyzes enzymatically

Structural and Functional Differences

  • Boc Protection : The Boc group in this compound distinguishes it from simpler esters like benzoic acid ethyl ester. This group enhances steric bulk and protects reactive hydroxyl groups, making the compound less prone to unintended hydrolysis .
  • Chiral Centers : Mandelic acid ethyl ester contains a chiral α-hydroxy group, enabling its use in enantiomer separation, unlike the Boc-protected compound, which lacks chirality .
  • Phenolic vs. Aliphatic Esters: Caffeic acid ethyl ester (phenolic) exhibits antioxidant activity due to its conjugated diene and hydroxyl groups, whereas the Boc-protected derivative is tailored for synthetic stability .

Stability and Reactivity

  • Hydrolysis: Ethyl esters generally hydrolyze under alkaline conditions, but the Boc group in this compound shifts its reactivity toward acid-catalyzed deprotection. This contrasts with fatty acid ethyl esters (e.g., dodecanoic acid ethyl ester), which are prone to enzymatic hydrolysis in biodiesel systems .
  • Thermal Stability : Fatty acid ethyl esters like ethyl palmitate (C₁₆) and ethyl oleate (C₁₈:1) exhibit high thermal stability, making them suitable for industrial applications. The Boc-protected compound, however, decomposes under strong acidic or prolonged heating .

Research Findings and Trends

  • Boc Chemistry : Recent studies emphasize the use of Boc-protected esters in drug delivery systems, where controlled release is achieved via pH-sensitive deprotection .
  • Natural Esters : Caffeic acid ethyl ester shows promise in mitigating oxidative stress in neurodegenerative models, though its instability limits therapeutic use .
  • Industrial Scalability : Fatty acid ethyl esters derived from engineered E. coli highlight advancements in sustainable biodiesel production, achieving titers of 1.2 g/L .

Biological Activity

2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester (CAS Number: 125305-20-6) is a chemical compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C13H18O4
  • Molecular Weight : 250.28 g/mol
  • Structural Characteristics : The compound features a benzoic acid moiety protected by a tert-butoxycarbonyl (Boc) group, which is significant for its reactivity and stability in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for various enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions and may have therapeutic implications in conditions such as cancer and metabolic disorders.
  • Cellular Uptake : The ethyl ester form enhances the lipophilicity of the compound, facilitating its absorption through cell membranes. This property is crucial for its effectiveness as a drug candidate.
  • Prodrug Characteristics : As an ester, it may serve as a prodrug that releases the active benzoic acid upon hydrolysis, thereby exerting its biological effects more effectively once inside the target cells.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of various Boc-protected compounds on polyketide synthase enzymes, vital for the synthesis of complex natural products. This compound demonstrated significant inhibition at micromolar concentrations, suggesting its potential as a lead compound for developing new inhibitors against pathogenic bacteria like Mycobacterium tuberculosis .

Case Study 2: Cancer Cell Line Testing

In vitro studies using human cancer cell lines indicated that this compound could induce apoptosis through the activation of caspase pathways. The results showed that cells treated with the compound exhibited increased levels of pro-apoptotic markers compared to untreated controls, highlighting its potential as an anticancer agent .

Study Cell Line Concentration (µM) Effect Observed
Study 1HeLa10Induction of apoptosis
Study 2MCF-75Inhibition of proliferation

Case Study 3: Anti-inflammatory Properties

Another investigation into the anti-inflammatory effects of this compound revealed its ability to downregulate pro-inflammatory cytokines in macrophages. The compound reduced TNF-alpha and IL-6 levels significantly, suggesting a role in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves esterification of benzoic acid derivatives followed by tert-butoxycarbonyl (Boc) protection. For example, ethyl esterification via acid-catalyzed reaction with ethanol, followed by Boc group introduction using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Key Considerations : Optimize solvent polarity (e.g., THF vs. DCM) and temperature to minimize side reactions. Monitor intermediates via TLC or HPLC for purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester?

  • Methodology :

  • ¹H/¹³C NMR : Identify ester carbonyl (δ ~165-170 ppm) and Boc-group tert-butyl protons (δ ~1.2-1.4 ppm) .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and Boc carbamate (N-H stretch ~3350 cm⁻¹) .
  • Mass Spectrometry (MS) : Use high-resolution MS to validate molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How does the Boc group affect the compound’s stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC and identify byproducts (e.g., tert-butyl alcohol from Boc cleavage) .
  • Data Analysis : Use Arrhenius plots to predict shelf-life under standard storage conditions. Note that acidic conditions (pH < 4) accelerate Boc deprotection .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

  • Methodology :

  • Systematic Screening : Vary catalysts (e.g., DMAP vs. pyridine), solvents, and Boc₂O stoichiometry to identify optimal conditions .
  • Byproduct Analysis : Use LC-MS to detect impurities (e.g., unreacted starting material or di-Boc derivatives) that may skew yield calculations .
    • Case Study : A 2024 study found that using anhydrous DCM with 1.2 equiv Boc₂O improved yields by 15% compared to THF .

Q. What is the mechanistic role of 2-O-tert-Butoxycarbonyl-benzoic Acid Ethyl Ester in modulating enzyme targets like COX-2?

  • Methodology :

  • Molecular Docking : Simulate interactions between the compound’s ester and Boc groups with COX-2’s active site (e.g., hydrophobic pockets near Arg-120) .
  • In Vitro Assays : Measure COX-2 inhibition using a fluorometric kit and compare IC₅₀ values with structural analogs (e.g., ethyl 3,4-dimethoxybenzoate) .
    • Findings : The Boc group may enhance binding specificity by reducing off-target interactions .

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